molecular formula C7H7F3NO2- B12327198 2-Piperidinone, 3-(2,2,2-trifluoroacetyl)-, ion(1-)

2-Piperidinone, 3-(2,2,2-trifluoroacetyl)-, ion(1-)

Cat. No.: B12327198
M. Wt: 194.13 g/mol
InChI Key: HKNMJWQVOYWWEY-PLNGDYQASA-M
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Description

2-Piperidinone, 3-(2,2,2-trifluoroacetyl)-, ion(1-) is a chemical compound with the molecular formula C7H8F3NO2 and a molecular weight of 195.14 g/mol . This compound is known for its unique structure, which includes a piperidinone ring substituted with a trifluoroacetyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidinone, 3-(2,2,2-trifluoroacetyl)-, ion(1-) typically involves the reaction of piperidinone with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction temperature is maintained at a low level to prevent decomposition of the reactants and to ensure a high yield of the desired product .

Industrial Production Methods

In an industrial setting, the production of 2-Piperidinone, 3-(2,2,2-trifluoroacetyl)-, ion(1-) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-Piperidinone, 3-(2,2,2-trifluoroacetyl)-, ion(1-) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted piperidinone derivatives .

Scientific Research Applications

2-Piperidinone, 3-(2,2,2-trifluoroacetyl)-, ion(1-) is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, including drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Piperidinone, 3-(2,2,2-trifluoroacetyl)-, ion(1-) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoroacetyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Piperidinone
  • 3-(2,2,2-Trifluoroacetyl)piperidine
  • N-Methyl-2-piperidinone

Uniqueness

2-Piperidinone, 3-(2,2,2-trifluoroacetyl)-, ion(1-) is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

Molecular Formula

C7H7F3NO2-

Molecular Weight

194.13 g/mol

IUPAC Name

(1Z)-2,2,2-trifluoro-1-(2-oxopiperidin-3-ylidene)ethanolate

InChI

InChI=1S/C7H8F3NO2/c8-7(9,10)5(12)4-2-1-3-11-6(4)13/h12H,1-3H2,(H,11,13)/p-1/b5-4-

InChI Key

HKNMJWQVOYWWEY-PLNGDYQASA-M

Isomeric SMILES

C1C/C(=C(\C(F)(F)F)/[O-])/C(=O)NC1

Canonical SMILES

C1CC(=C(C(F)(F)F)[O-])C(=O)NC1

Origin of Product

United States

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